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Compound of Interest

Compound Name: ASP-1645

CAS No.: 1347392-70-4

Cat. No.: B1665296

Get Quote

Category 1: Physicochemical Barriers & Ionization
Q1: Why is ASP-1645 showing negligible intracellular accumulation in my standard HEK293 or

CHO cell assays? A: The primary culprit is likely ionization-dependent membrane repulsion.

ASP-1645 contains a carboxylic acid moiety (propanoic acid derivative). At a physiological pH

of 7.4, the molecule exists almost exclusively in its deprotonated, anionic form (

). The lipid bilayer is highly impermeable to charged species.

The Mechanism: Passive diffusion requires the neutral (protonated) species. If the pKa of the

acid group is ~4.0–5.0, less than 0.1% of the compound is neutral at pH 7.4.

The Fix:

pH-Shift Assay: Temporarily lower the apical/extracellular pH to 6.0 or 5.5 (if cell viability

permits for short durations) to shift the equilibrium toward the protonated, permeable form.

Transporter Engineering: If physiological pH is mandatory, you must rely on active

transport. Transfect cells with Organic Anion Transporters (OATs) or OATPs (e.g.,
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OATP1B1/1B3) which are known to transport anionic drugs.

Q2: I observe high variability in uptake between different plasticware types. Is ASP-1645
sticky? A: Yes, Non-Specific Binding (NSB) is a common artifact for lipophilic acids. While the

charged form is water-soluble, the hydrophobic core (cyclohexyl-fluoroquinolinyl group) drives

adsorption to polystyrene surfaces, especially in serum-free conditions.

The Fix:

Pre-coating: Use BSA-blocked tips and plates.

Additives: Include 0.1% BSA or 0.05% Tween-20 in the incubation buffer to act as a

"carrier" that keeps the drug in solution without blocking membrane interaction. Note:

Avoid high serum concentrations if measuring free-drug uptake, as albumin binding will

reduce the free fraction available for diffusion.

Category 2: Active Transport & Efflux
Q3: My Caco-2 permeability ratio (B-to-A / A-to-B) suggests efflux. Is ASP-1645 a P-gp

substrate? A: Likely, yes. Many quinolone derivatives and hydrophobic anions are substrates

for P-glycoprotein (MDR1/ABCB1) or BCRP (ABCG2).

The Diagnostic: If the efflux ratio (

) is

, active efflux is preventing intracellular accumulation.

The Fix: Perform the uptake assay in the presence of specific inhibitors:

Zosuquidar (0.5 µM) or Verapamil (50 µM) for P-gp.

Ko143 (1 µM) for BCRP.

If uptake significantly increases with inhibitors, you have confirmed efflux liability.

Q4: I am studying P2Y12 signaling, but the drug shows no effect. Is this an uptake issue?

A:Stop and verify your hypothesis. P2Y12 is a G-protein coupled receptor (GPCR) located on

the plasma membrane. Intracellular uptake is not required for efficacy.
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Root Cause: If efficacy is low, the issue is likely receptor expression levels or ligand binding

affinity in your specific buffer conditions (e.g., lack of HSA if the drug is highly protein-bound

in vivo), not uptake.

Exception: If you are studying receptor internalization/desensitization, the drug must remain

bound during endocytosis.

Part 2: Experimental Protocols
Protocol A: pH-Dependent Cellular Uptake Assay
Objective: To determine if low uptake is driven by ionization (charge repulsion).

Materials:

Target Cells (e.g., Caco-2, Hepatocytes).

ASP-1645 Stock (10 mM in DMSO).

Uptake Buffer A (HBSS, pH 7.4).

Uptake Buffer B (HBSS + MES, adjusted to pH 6.0).

Stop Solution: Ice-cold PBS + 0.2% BSA (to strip surface-bound drug).

Step-by-Step Workflow:

Seeding: Plate cells in 24-well plates (density

cells/well) and culture to confluence.

Equilibration: Wash cells twice with warm HBSS.

Dosing: Prepare 10 µM ASP-1645 in Buffer A and Buffer B.

Incubation: Add 500 µL of dosing solution to triplicate wells. Incubate for 30 minutes at 37°C.

Termination:

Aspirate dosing solution.
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Rapidly wash 3x with ice-cold Stop Solution (BSA is critical to remove surface-adsorbed

drug).

Lysis & Extraction: Add 200 µL MeOH:H2O (80:20) containing internal standard. Scrape cells

and collect lysate.

Analysis: Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

Interpretation:

If Uptake (pH 6.0) >> Uptake (pH 7.4), the barrier is passive permeability limited by

ionization.

Protocol B: Transporter-Mediated Uptake Verification
Objective: To assess if OATs can rescue the uptake defect.

Workflow:

Transfection: Transiently transfect HEK293 cells with OATP1B1 or OATP1B3 plasmids

(Empty vector as control).

Expression Check: Verify transporter expression via Western Blot or qPCR at 48h.

Uptake Assay: Incubate cells with 10 µM ASP-1645 for 1, 5, and 15 minutes at 37°C (initial

rate conditions).

Inhibition Control: Co-incubate with Rifampicin (50 µM) (OATP inhibitor) in a parallel set.

Quantification: Normalize uptake to total protein content (pmol/mg protein).

Part 3: Quantitative Data & Visualization
Table 1: Physicochemical Profile & Uptake Predictors
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Parameter Value (Approx/Predicted) Impact on Uptake

Molecular Weight 416.49 Da
Favorable for diffusion (<500

Da).

Acidic pKa ~4.0 - 5.0 (Carboxylic Acid)
Critical Barrier: >99.9% Ionized

at pH 7.4.

LogD (pH 7.4) Low (< 1.0)
Poor lipid solubility at

physiological pH.

LogP (Neutral) High (> 3.0)
High affinity for plastic/lipids

when protonated.

Efflux Substrate Likely P-gp/BCRP
Potential for active removal

from cytosol.

Figure 1: Mechanistic Pathway of ASP-1645 Cellular
Interaction
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Caption:Figure 1. ASP-1645 uptake dynamics. At pH 7.4, the anionic form dominates,

preventing passive diffusion. Uptake relies on specific transporters (OATs) or protonation, while

P-gp mediates efflux.
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Need Custom Synthesis?
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Email: info@benchchem.com or Request Quote Online.

Sources

1. WO2012174013A2 - Treatment of cardiovascular disease, stroke, and inflammatory
conditions - Google Patents [patents.google.com]

2. WO2018164573A1 - Viral polypeptide inhibitors - Google Patents [patents.google.com]

To cite this document: BenchChem. [Part 1: Technical Diagnostic & Troubleshooting Guide].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665296/docs#part-1-technical-diagnostic-
troubleshooting-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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